2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline undergoes several types of reactions:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Various boron-containing reduced products.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline is widely used in scientific research:
Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceuticals, particularly in drug discovery and development.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form stable complexes with various organic and inorganic species. The boron atom acts as a Lewis acid, facilitating reactions such as the Suzuki-Miyaura coupling by stabilizing the transition state and lowering the activation energy.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Aminophenylboronic Acid Pinacol Ester
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-di-p-tolylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C26H30BNO2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C26H30BNO2/c1-19-11-15-21(16-12-19)28(22-17-13-20(2)14-18-22)24-10-8-7-9-23(24)27-29-25(3,4)26(5,6)30-27/h7-18H,1-6H3 |
InChI Key |
WTBINHFRVBOHLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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